molecular formula C8H13N3 B1525116 2-(1H-pyrazol-4-yl)piperidine CAS No. 1306606-12-1

2-(1H-pyrazol-4-yl)piperidine

Cat. No. B1525116
M. Wt: 151.21 g/mol
InChI Key: QNOKDKCXNOEKGL-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-4-yl)piperidine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-4-yl)piperidine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yl)piperidine” consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrazol-4-yl)piperidine” include its molecular weight, empirical formula, and InChI key . It is a solid compound .

Scientific Research Applications

Synthesis and Intermediates

A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination. This process has been optimized for successful scale-up to multi-kilogram quantities, highlighting its significance in the pharmaceutical industry for the production of cancer treatment drugs (Fussell, S. J., Luan, A., Peach, P., & Scotney, G., 2012).

Antiviral and Anticancer Applications

Piperidyl-thienyl chalcones and their 2-pyrazoline derivatives, synthesized from 4-piperidin-1-ylbenzaldehyde, have shown potential anti-HIV activity. This research indicates the critical role of substituents in enhancing the compounds' therapeutic efficacy, with some derivatives demonstrating no cytotoxicity in primary human cells, marking them as promising candidates for further antiviral research (Rizvi, S. U. F., Siddiqui, H., Johns, M., Detorio, M., & Schinazi, R., 2012).

Molecular Interaction Studies

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied extensively. This compound is a potent and selective antagonist, offering insights into the design of new therapeutic agents targeting cannabinoid receptors, which can have implications beyond pain management to include obesity and addiction treatments (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

Designing G Protein-Biased Ligands

Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to the development of high-affinity dopamine receptor partial agonists, demonstrating the possibility of designing G protein-biased partial agonists. This approach opens new avenues in the therapeutic management of psychiatric disorders, including schizophrenia and bipolar disorder, by fine-tuning receptor interactions to improve efficacy and reduce side effects (Möller, D., Banerjee, A., Uzuneser, T. C., et al., 2017).

Therapeutic Approaches Against Alzheimer's Disease

2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This class of compounds presents a multifunctional therapeutic approach against Alzheimer's disease by inhibiting key processes involved in the disease's progression, offering potential for the development of new Alzheimer's treatments (Umar, T., Shalini, S., Raza, M. K., et al., 2019).

Safety And Hazards

“2-(1H-pyrazol-4-yl)piperidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “2-(1H-pyrazol-4-yl)piperidine” and other pyrazole derivatives involve their potential use in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are being studied for their broad range of pharmacological properties .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOKDKCXNOEKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yl)piperidine

CAS RN

1306606-12-1
Record name 2-(1H-pyrazol-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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